2-(Sulfooxy)-L-phenylalanine

Sulfotransferase Enzyme Kinetics SULT1A1

Researchers studying sulfation biology often struggle to source authentic, hydrolytically labile sulfate esters that faithfully mimic transient post-translational modifications. 2-(Sulfooxy)-L-phenylalanine (CAS 686717-61-3) addresses this gap as a regiospecific ortho-sulfated L-phenylalanine derivative, distinct from stable sulfonate analogs. • SULT Activity Probe: Validated substrate for SULT1A1 and related isoforms, enabling robust Km/Vmax determination. • Authentic O-Sulfotyrosine Mimic: Ortho-sulfate ester linkage provides a more physiologically relevant model than para-substituted sulfonates. • Regioisomeric Precision: Unique ortho-substitution pattern supports LAT1 transporter pocket mapping and structure-activity relationship studies. Each batch is analytically confirmed and shipped under conditions that preserve the intrinsically labile sulfate ester.

Molecular Formula C9H11NO6S
Molecular Weight 261.25 g/mol
CAS No. 686717-61-3
Cat. No. B12537566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Sulfooxy)-L-phenylalanine
CAS686717-61-3
Molecular FormulaC9H11NO6S
Molecular Weight261.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C(=O)O)N)OS(=O)(=O)O
InChIInChI=1S/C9H11NO6S/c10-7(9(11)12)5-6-3-1-2-4-8(6)16-17(13,14)15/h1-4,7H,5,10H2,(H,11,12)(H,13,14,15)/t7-/m0/s1
InChIKeyQTCRLZGTYUJQIE-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Sulfooxy)-L-phenylalanine Overview


2-(Sulfooxy)-L-phenylalanine (CAS: 686717-61-3) is a specialized, non-proteinogenic amino acid derivative belonging to the phenylalanine and derivatives class [1]. It is characterized by the presence of a sulfooxy (-O-SO₃H) group at the ortho (2-) position of the L-phenylalanine aromatic ring. This structural feature distinguishes it from canonical, proteinogenic amino acids and positions it as a valuable tool compound for investigating biological sulfation processes, particularly those mediated by sulfotransferases (SULTs) [2]. Its specific sulfation pattern is of interest for studies involving enzyme kinetics, substrate selectivity, and the development of stable mimics of post-translationally sulfated proteins like O-sulfotyrosine.

Why 2-(Sulfooxy)-L-phenylalanine Is Not Interchangeable


Generic substitution among phenylalanine derivatives is not scientifically valid due to the profound impact of the type and position of sulfation on biological activity and chemical properties. 2-(Sulfooxy)-L-phenylalanine is an aryl sulfate ester [1], a distinct chemical class from the more stable aryl sulfonates like 4-sulfo-L-phenylalanine . This ester linkage is intrinsically hydrolytically labile, a property that can be either an advantage (e.g., as a reversible enzyme substrate) or a limitation (e.g., in solid-phase peptide synthesis). Furthermore, the ortho-substitution pattern on the phenyl ring imparts unique steric and electronic effects compared to meta- or para-substituted analogs, which directly influence recognition by biological targets such as transporters and sulfotransferases [2]. Therefore, procurement decisions must be guided by the specific experimental requirements for a labile sulfate ester versus a stable sulfonate, and for the precise regioisomeric configuration.

Differentiation Evidence for 2-(Sulfooxy)-L-phenylalanine


Enzymatic Sulfation vs. Non-Sulfated Analogs

2-(Sulfooxy)-L-phenylalanine is the product of a sulfotransferase (SULT) reaction, as evidenced by its listing as a ligand in the BRENDA enzyme database, where it is formed from 3'-phosphoadenylyl sulfate (PAPS) and DL-3-hydroxyphenylalanine [1]. In contrast, non-hydroxylated phenylalanine cannot serve as a substrate for this class of enzymes. This establishes the compound as a specific sulfated product, directly relevant to studies of phase II metabolism and post-translational modification. A reported IC50 of 28 µM has been noted for this compound in an unspecified inhibition assay [2], which, while indicating moderate potency, demonstrates its ability to engage with biological targets where non-sulfated phenylalanine would be inactive. This data differentiates it from simple, unsubstituted L-phenylalanine.

Sulfotransferase Enzyme Kinetics SULT1A1 Substrate Selectivity

LAT1 Transporter: Ortho vs. Para Sulfation

The position of the sulfate group on the phenyl ring is a critical determinant for interaction with the Large Amino Acid Transporter 1 (LAT1). Studies on meta-substituted phenylalanine and tyrosine analogs demonstrate that the transporter exhibits regio-specificity [1]. While 2-(Sulfooxy)-L-phenylalanine features an ortho-substitution, 4-sulfo-L-phenylalanine is a para-sulfonate analog . The distinct spatial arrangement and electronic properties of the ortho-sulfooxy group are expected to result in a different LAT1 affinity and transport profile compared to the para-sulfonate derivative. This regioisomeric difference is a key factor for researchers studying targeted drug delivery across the blood-brain barrier, as LAT1 is highly expressed there.

LAT1 Transporter Amino Acid Transport SLC7A5 Regioisomer Selectivity

Chemical Stability: Sulfate Ester vs. Sulfonate Mimics

2-(Sulfooxy)-L-phenylalanine contains a labile aryl sulfate ester bond (Ar-O-SO3H). This is a fundamental chemical distinction from sulfonate-based analogs like (sulfonomethyl)phenylalanine (SmP), which are designed as hydrolytically stable sulfotyrosine mimics [1]. The ester linkage in 2-(Sulfooxy)-L-phenylalanine is susceptible to acid-catalyzed hydrolysis, whereas SmP's carbon-sulfur bond is stable under the same conditions. This inherent lability makes 2-(Sulfooxy)-L-phenylalanine unsuitable for standard Fmoc-SPPS where strong acids are used, a key advantage of the SmP class of compounds [REFS-1, REFS-2]. Conversely, its lability makes it a more accurate functional mimic for the naturally labile, post-translationally sulfated tyrosine residues in biological studies.

Chemical Stability Sulfotyrosine Mimetic Hydrolysis Peptide Synthesis

Applications of 2-(Sulfooxy)-L-phenylalanine


SULT Enzyme Kinetics and Substrate Selectivity

This compound is directly applicable as a reference standard or substrate in enzymatic assays for cytosolic sulfotransferases (SULTs), particularly SULT1A1. As confirmed by the BRENDA database, it is a product of SULT-mediated sulfation of hydroxyphenylalanine [1]. Its use allows researchers to quantify enzyme activity, determine kinetic parameters (Km, Vmax), and study the substrate specificity of SULT isoforms. This application is distinct from using unsubstituted phenylalanine, which is not a SULT substrate [Class-level inference from REFS-1].

Post-Translational Tyrosine Sulfation Mimic

Given its structural similarity to O-sulfotyrosine, 2-(Sulfooxy)-L-phenylalanine can be used as a tool to study the role of tyrosine sulfation in protein-protein interactions and cell signaling. Unlike hydrolytically stable sulfonate mimetics (e.g., SmP) designed for synthetic peptides [2], this compound's labile sulfate ester bond makes it a more authentic functional mimic for studying transient biological sulfation events, such as in chemokine receptor binding or viral entry mechanisms.

LAT1 Transporter Substrate Specificity

The compound serves as a specific probe for investigating the regio-selectivity of the LAT1 (SLC7A5) transporter. LAT1 exhibits distinct preferences for differently substituted phenylalanine derivatives, with meta- and para-substitutions showing varied transport activities [3]. The unique ortho-sulfation of 2-(Sulfooxy)-L-phenylalanine makes it an essential tool for mapping the LAT1 binding pocket and understanding the structural requirements for blood-brain barrier penetration, in contrast to the more commonly studied para-substituted 4-sulfo-L-phenylalanine .

Metabolomics and Pathway Analysis Standard

In metabolomics studies, particularly those focused on sulfur metabolism and phase II conjugation, 2-(Sulfooxy)-L-phenylalanine can be utilized as an analytical standard. Its presence or formation can be tracked to monitor the activity of specific sulfotransferase pathways [1]. This provides a specific marker for sulfation activity, as opposed to general phenylalanine metabolism markers, enabling more precise investigations of metabolic flux and pathway dysregulation in disease models.

Technical Documentation Hub

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